molecular formula C19H23FN2O B2896840 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide CAS No. 952995-94-7

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2896840
CAS RN: 952995-94-7
M. Wt: 314.404
InChI Key: FMRLBFCCLIDAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide” is a complex organic compound. It contains functional groups such as an amide and an aromatic ring, which are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound contains aromatic rings, which are planar, and an amide group, which has resonance structures that can contribute to its stability. The presence of a fluorine atom can also influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make it soluble in polar solvents .

Scientific Research Applications

Organocatalysis

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide: may serve as an organocatalyst due to its potential for forming stable hydrogen bonds with substrates. This can facilitate various organic transformations by stabilizing transition states and intermediates, similar to the role played by thiourea derivatives in organocatalysis .

Insecticidal Activity

Compounds structurally related to N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide have been explored for their insecticidal properties. They target the ryanodine receptor (RyR), which is crucial for insect muscle function. By designing analogs with specific substituents, researchers aim to develop potent insecticides .

Neuropharmacology

The structural motif present in N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide is similar to that found in compounds investigated for their neuropharmacological effects. These compounds can act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .

Synthetic Chemistry

The benzylic position of compounds like N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide is reactive and can undergo various synthetic transformations. This includes free radical bromination, nucleophilic substitution, and oxidation, which are essential reactions in synthetic organic chemistry .

Catalyst Development

Derivatives of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide could be used in catalyst development. The dimethylamino group can facilitate electron transfer, which is beneficial in catalytic cycles for chemical reactions such as cycloadditions and carbonylations .

Peptide-Nucleic Acid Cleavage

The compound’s structural framework may be useful in the selective cleavage of disulfide-internally linked peptide-nucleic acids. This application is significant in the field of bioconjugate chemistry, where precise cleavage of biomolecules is required .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be interesting to investigate how changes to its structure affect these aspects .

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-22(2)18-11-7-15(8-12-18)4-3-13-21-19(23)14-16-5-9-17(20)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRLBFCCLIDAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.